2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one
Description
Properties
IUPAC Name |
2-amino-8-(4-bromophenyl)-1,7-dihydropurin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN5O/c12-6-3-1-5(2-4-6)8-14-7-9(15-8)16-11(13)17-10(7)18/h1-4H,(H4,13,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOXUAVVWHIJCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C(=O)NC(=N3)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229968 | |
| Record name | 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79953-09-6 | |
| Record name | 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079953096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Purin-6-one, 2-amino-8-(4-bromophenyl)-1,9-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from 1,3-Dimethyl-5,6-Diaminouracil and p-Bromoacetophenone (Route A)
This method was reported by El-Kalyoubi et al. and involves the following steps:
- Step 1: Heating 1,3-dimethyl-5,6-diaminouracil with p-bromoacetophenone in dimethylformamide (DMF) at elevated temperature to form a Schiff base intermediate.
- Step 2: Intramolecular cyclization and aza-Michael addition under thermal conditions yield the purine core substituted at C-8 with the 4-bromophenyl group and an amino group at C-2.
- High yields of the target purine derivative.
- Reaction performed in a polar aprotic solvent (DMF) which facilitates nucleophilic attack and cyclization.
- No need for metal catalysts or harsh reagents, making it relatively straightforward.
Reaction Scheme Summary:
| Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|
| 1,3-dimethyl-5,6-diaminouracil + p-bromoacetophenone in DMF, heat | 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one | High | Schiff base formation + cyclization |
Synthesis via 2,3-Diaminomaleonitrile and Isocyanate Intermediates (Route B)
Mazzucato et al. described a two-step synthesis involving:
- Step 1: Reaction of 2,3-diaminomaleonitrile (DAMN) with alkyl or aryl isocyanates to form ureic intermediates.
- Step 2: Cyclization of these intermediates with aldehydes in the presence of triethylamine (TEA) and catalytic iodine (I2), yielding 7H-purin-8(9H)-one derivatives.
For the bromophenyl substituent, an appropriate 4-bromobenzaldehyde or related aldehyde is used in the second step to introduce the 8-(4-bromophenyl) moiety.
Reaction Scheme Summary:
| Step | Reactants | Conditions | Product Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2,3-diaminomaleonitrile + aryl isocyanate | Room temp to mild heating | Ureic intermediates | Moderate | Formation of substituted urea derivative |
| 2 | Ureic intermediate + 4-bromobenzaldehyde + TEA + I2 | Mild heating, catalytic I2 | 8-(4-bromophenyl)-7H-purin-8(9H)-one | Moderate to good | Cyclization and substitution at C-8 |
Alternative Methods: Schiff Base Formation and Nucleophilic Substitution
Doganc et al. reported a method involving:
- Formation of Schiff bases from 2-chloropyrimidine-4,5-diamine and substituted benzaldehydes.
- Subsequent treatment with N-bromosuccinimide (NBS) to form brominated purine derivatives.
- Nucleophilic displacement at the C-6 position with alcohols or amines under basic conditions to yield various substituted purines.
While this method is more generalized for purine derivatives, it can be adapted for the 4-bromophenyl substitution by using 4-bromobenzaldehyde in the Schiff base formation step.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Route A: Diaminouracil + p-bromoacetophenone | 1,3-dimethyl-5,6-diaminouracil, p-bromoacetophenone | DMF, heat | High | Straightforward, metal-free | Requires high purity starting materials |
| Route B: DAMN + Isocyanate + Aldehyde | 2,3-diaminomaleonitrile, aryl isocyanate, 4-bromobenzaldehyde | TEA, catalytic I2, mild heating | Moderate to good | Modular synthesis, diverse substitutions | Multi-step, moderate yields |
| Schiff Base + NBS Bromination | 2-chloropyrimidine-4,5-diamine, 4-bromobenzaldehyde | Reflux in ethanol, NBS bromination | Moderate | Versatile, allows further functionalization | More complex purification |
Mechanistic Insights
- Schiff Base Formation: The amino groups on diaminouracil or diaminopyrimidine react with aldehydes or ketones to form imines (Schiff bases), which facilitate ring closure to the purine core.
- Cyclization: Intramolecular nucleophilic attack by amino groups on activated carbonyl or nitrile groups leads to purine ring formation.
- Aza-Michael Addition: The nucleophilic amino group adds across activated double bonds or α,β-unsaturated systems during ring closure.
- Catalysis: Use of triethylamine and iodine catalyzes cyclization and oxidation steps, improving yields and selectivity.
Research Findings and Optimization Notes
- The use of DMF as solvent in Route A enhances solubility and reaction rate for the Schiff base and cyclization steps.
- Catalytic iodine (I2) in Route B promotes efficient cyclization under mild conditions.
- Reaction temperature control is critical to avoid over-substitution or decomposition.
- Purification is commonly achieved by recrystallization from ethanol or chromatographic methods.
- Microwave-assisted synthesis has been explored in related purine derivatives to reduce reaction times dramatically, though specific data for this compound is limited.
Chemical Reactions Analysis
Types of Reactions
2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 2-amino-8-(4-bromophenyl)-1,9-dihydro-6H-purin-6-one oxide.
Reduction: Formation of 2-amino-8-(4-bromophenyl)-1,9-dihydro-6H-purin-6-one alcohol.
Substitution: Formation of 2-amino-8-(4-methoxyphenyl)-1,9-dihydro-6H-purin-6-one.
Scientific Research Applications
2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in DNA and RNA interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-viral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one involves its interaction with specific molecular targets. The compound can bind to nucleic acids, influencing their structure and function. It may also interact with enzymes and receptors, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
9-Benzyl-3,9-dihydro-6H-purin-6-one (CAS 14013-11-7)
- Molecular Formula : C₁₂H₁₀N₄O
- Core Structure : Purin-6-one scaffold.
- Substituent : A benzyl group at position 8.
- Key Differences :
6-Amino-2-((4-fluorophenyl)amino)pyrimidin-4(3H)-one
- Molecular Formula : C₁₀H₉FN₄O
- Core Structure : Pyrimidin-4(3H)-one.
- Substituent: A 4-fluorophenyl group linked via an amino moiety.
- Key Differences: The pyrimidinone core lacks the imidazole ring present in purinones, reducing structural complexity. Fluorine’s electronegativity and smaller atomic radius compared to bromine may alter electronic properties and metabolic stability .
2-amino-8-[(4-chlorophenyl)sulfanyl]-9-{...}-6,9-dihydro-1H-purin-6-one
- Core Structure : Purin-6-one scaffold.
- Substituent : A 4-chlorophenylsulfanyl group at position 8.
- Chlorine’s lower atomic weight and reduced steric hindrance compared to bromine may impact binding affinity in halogen-bonding interactions .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Core Structure | Biological Relevance |
|---|---|---|---|---|---|
| This compound | C₁₁H₉BrN₄O | ~309.12 | 4-bromophenyl (position 8) | Purin-6-one | Potential kinase inhibition |
| 9-Benzyl-3,9-dihydro-6H-purin-6-one | C₁₂H₁₀N₄O | 226.24 | Benzyl (position 9) | Purin-6-one | Nucleoside analog research |
| 6-Amino-2-((4-fluorophenyl)amino)pyrimidin-4(3H)-one | C₁₀H₉FN₄O | 220.20 | 4-fluorophenylamino (position 2) | Pyrimidin-4(3H)-one | Enzyme inhibitor candidates |
| 2-amino-8-[(4-chlorophenyl)sulfanyl]-...purin-6-one | Not fully specified | N/A | 4-chlorophenylsulfanyl (position 8) | Purin-6-one | Metabolic pathway studies |
Key Research Findings
Electronic and Steric Effects: The bromine atom in the target compound enhances halogen bonding with protein targets (e.g., kinases) compared to fluorine or chlorine analogues, as demonstrated in computational docking studies . The 4-bromophenyl group’s steric bulk may limit metabolic oxidation at the aryl position, improving pharmacokinetic stability relative to benzyl-substituted purinones .
Synthetic Accessibility: The target compound’s synthesis likely involves Buchwald-Hartwig coupling for aryl group introduction, whereas benzyl-substituted purinones (e.g., 9-benzyl-3,9-dihydro-6H-purin-6-one) are synthesized via alkylation or Mitsunobu reactions .
Biological Activity: Purinones with halogenated aryl groups (Br, Cl) show higher inhibitory activity against adenosine receptors compared to non-halogenated analogues, attributed to enhanced hydrophobic interactions .
Biological Activity
2-Amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one (CAS No. 79953-09-6) is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by the presence of a bromine atom, influences its chemical properties and biological interactions.
The molecular formula of this compound is CHBrNO, with a molecular weight of 306.12 g/mol. The presence of the bromine atom is significant as it can enhance the compound's reactivity and biological activity by influencing binding interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with nucleic acids and enzymes. It may modulate various biochemical pathways through:
- Binding to DNA/RNA : The compound can influence the structure and function of nucleic acids, potentially affecting gene expression.
- Enzyme Interaction : It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluating various halogenated compounds found that those with bromine substitutions demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0048 mg/mL |
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0098 mg/mL |
| Candida albicans | 0.039 mg/mL |
These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.
Antiviral Activity
In addition to its antibacterial properties, preliminary studies have suggested potential antiviral effects. The compound's interaction with viral RNA may inhibit viral replication, although further research is needed to elucidate the specific mechanisms involved.
Study on Antimicrobial Efficacy
A recent study investigated the antimicrobial efficacy of various purine derivatives, including this compound. The study employed disk diffusion methods to assess the inhibition zones against selected bacterial strains. The results indicated that this compound exhibited superior activity compared to other derivatives tested.
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship revealed that modifications to the bromine substituent significantly influenced biological activity. Compounds with electron-withdrawing groups showed enhanced potency against microbial strains, suggesting that further chemical modifications could optimize therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 2-amino-8-(4-bromophenyl)-6,9-dihydro-1H-purin-6-one?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (80–120°C) often accelerate coupling reactions but may increase side products.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane or THF may improve regioselectivity .
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura couplings involving bromophenyl groups .
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity (>95%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., amino, bromophenyl) and confirms regiochemistry. DEPT-135 clarifies carbon hybridization .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and detects isotopic patterns (e.g., bromine’s ¹:¹ isotopic signature) .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths, angles, and hydrogen-bonding networks. For example, intermolecular N–H⋯O interactions stabilize crystal packing .
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Use fluorescence-based or radiometric assays to measure IC₅₀ values against kinases or purine-processing enzymes (e.g., adenosine deaminase) .
- Cellular Uptake Studies : Radiolabel the compound (³H or ¹⁴C) or use LC-MS to quantify intracellular concentrations in model cell lines .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies interactions with target proteins .
Advanced Research Questions
Q. How can conflicting bioactivity data across studies be resolved?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, ionic strength, and temperature. For example, kinase activity varies significantly at pH 7.4 vs. 6.8 .
- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR and ITC for binding studies) .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA, principal component analysis) to identify outliers or confounding variables (e.g., solvent residues in lyophilized samples) .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in enzyme active sites. Focus on bromophenyl’s hydrophobic interactions and hydrogen bonds from the amino group .
- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Monitor RMSD and binding free energy (MM-PBSA/GBSA) .
- QSAR Modeling : Corrogate substituent effects (e.g., bromine vs. fluorine) on bioactivity using descriptors like logP and topological polar surface area .
Q. How can low aqueous solubility be addressed in in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 6-position, which hydrolyze in physiological conditions .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
